4-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzene-1-sulfonyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzene-1-sulfonyl}phenol is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms. The compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzene-1-sulfonyl}phenol typically involves a nucleophilic substitution reaction. The starting material, 4,6-dichloro-1,3,5-triazine, undergoes a reaction with 4-hydroxybenzenesulfonyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency. The use of microwave irradiation has also been explored to reduce reaction time and improve yield .
Chemical Reactions Analysis
Types of Reactions
4-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzene-1-sulfonyl}phenol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the triazine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like aniline, benzylamine, or morpholine in the presence of a base such as sodium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted triazine derivatives.
Oxidation: Quinones and related compounds.
Reduction: Sulfides and related derivatives.
Scientific Research Applications
4-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzene-1-sulfonyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential use in drug development due to its biological activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzene-1-sulfonyl}phenol involves its interaction with biological molecules. The triazine ring can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition of their activity. This compound can also disrupt cell membranes and interfere with cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dichloro-1,3,5-triazin-2-yl)benzaldehyde
- 4-(4,6-Dichloro-1,3,5-triazin-2-yl)aniline
- 4-(4,6-Dichloro-1,3,5-triazin-2-yl)thiophenol
Uniqueness
4-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzene-1-sulfonyl}phenol is unique due to its combination of a triazine ring with a phenolic sulfonyl group. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Properties
CAS No. |
190277-73-7 |
---|---|
Molecular Formula |
C15H9Cl2N3O4S |
Molecular Weight |
398.2 g/mol |
IUPAC Name |
4-[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]sulfonylphenol |
InChI |
InChI=1S/C15H9Cl2N3O4S/c16-13-18-14(17)20-15(19-13)24-10-3-7-12(8-4-10)25(22,23)11-5-1-9(21)2-6-11/h1-8,21H |
InChI Key |
BCHQIRZSZSNPCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)OC3=NC(=NC(=N3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.